molecular formula C11H12N2O3 B2959471 N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide CAS No. 1234809-42-7

N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide

Cat. No. B2959471
CAS RN: 1234809-42-7
M. Wt: 220.228
InChI Key: HAORJCKSBIHSID-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” is a compound that contains furan, isoxazole, and carboxamide groups . It is a derivative of furan-based oxazole, isoxazole, and isothiazole . These compounds are known for their good solubility in water and relatively high thermal stability . They are used in the preparation of natural products, pharmaceuticals, and dyes . They also have applications as corrosion inhibitors or catalysts for polymerization processes .


Synthesis Analysis

The synthesis of similar compounds is typically based on the Van Leusen reaction . Oxazoles containing the pertinent heterocyclic systems are obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . The starting materials containing acetyl groups in their 2-position are reacted with dimethyl acetal and treated by hydroxylamine hydrochloride to obtain the desired isoxazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Information about structural properties like bond lengths, bond angles, dihedral angles, and dipole moments can be obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Van Leusen reaction and the reaction of the starting materials with dimethyl acetal and hydroxylamine hydrochloride . These reactions occur with good to excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic methods . Information about properties like band gap energies and spectroscopic characteristics can be obtained .

Scientific Research Applications

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of furan and isoxazole derivatives. For example, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions, highlighting the versatility of furan derivatives in chemical synthesis Russian Journal of General Chemistry. Similar studies by El’chaninov and Aleksandrov (2017) on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline further demonstrate the chemical reactivity of furan-containing compounds and their potential applications in the development of new materials Russian Journal of General Chemistry.

Biological Activity

A study by Cakmak et al. (2022) explored the antimicrobial activity of a thiazole-based heterocyclic amide with a furan-2-carboxamide moiety. This research demonstrated the compound's effectiveness against various microorganisms, suggesting the potential of furan derivatives in pharmacological and medical applications Acta crystallographica. Section C, Structural chemistry.

Antiprotozoal Activities

Patrick et al. (2007) synthesized and evaluated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, showcasing the potential therapeutic applications of isoxazole derivatives. Their work illustrates the importance of structural modification in enhancing biological activity, with some compounds exhibiting significant selectivity and potency against protozoal pathogens Journal of medicinal chemistry.

Molecular Recognition

Research into the design and synthesis of compounds for molecular recognition of DNA, like that by Muzikar et al. (2011), who explored natural product-inspired ring pairs, including furan derivatives, highlights the potential of these compounds in biochemistry and molecular biology Organic Letters.

Mechanism of Action

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAORJCKSBIHSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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